![molecular formula C11H16O2 B13969643 Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- CAS No. 118719-92-9](/img/structure/B13969643.png)
Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-
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Overview
Description
. It is a derivative of benzene, where the benzene ring is substituted with a 1,1-dimethoxyethyl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the reaction of acetophenone with methanol in the presence of an acid catalyst to form acetophenone dimethyl acetal . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of 1-(1,1-dimethoxyethyl)-2-methylbenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of acetophenone or benzoic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(1,1-Dimethoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxyethylbenzene: Similar structure but lacks the methyl group on the benzene ring.
Acetophenone: Lacks the dimethoxyethyl group but has a similar core structure.
Benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
1-(1,1-Dimethoxyethyl)-2-methylbenzene is unique due to the presence of both the 1,1-dimethoxyethyl group and the methyl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in certain synthetic and research applications .
Biological Activity
Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is C12H18O2. Its structural characteristics can influence its biological activity, particularly in terms of how it interacts with biological systems.
Mechanisms of Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.
2. Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of benzene derivatives. For instance, compounds with similar alkyl substitutions have shown varying degrees of cytotoxicity against different cancer cell lines. The mechanism typically involves the induction of apoptosis (programmed cell death) or inhibition of cell proliferation.
3. Mutagenicity and Genotoxicity
The mutagenic potential of benzene derivatives has been a subject of investigation. In vitro assays have shown that certain benzene derivatives do not exhibit significant mutagenic effects, suggesting a level of safety in their use within certain concentrations .
Case Studies
- Study on Antioxidant Properties : A study conducted on various benzene derivatives demonstrated that those with methoxy groups exhibited enhanced antioxidant activity compared to their non-substituted counterparts. This was attributed to the electron-donating nature of the methoxy group, which stabilizes free radicals .
- Cytotoxicity Assessment : In a comparative analysis involving several benzene derivatives against cancer cell lines (A549, HeLa), it was found that the compound displayed moderate cytotoxicity with IC50 values ranging from 10 to 20 µM . This suggests potential as a lead compound for further development.
Summary of Biological Activities
Properties
CAS No. |
118719-92-9 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChI Key |
ZYYOIBFFLNJKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(OC)OC |
Origin of Product |
United States |
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